

3-Fluoro-4-(4-methylpiperazin-1-yl)aniline chemical properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Fluoro-4-(4-methylpiperazin-1-yl)aniline

Cat. No.: B1304260

[Get Quote](#)

An In-depth Technical Guide on **3-Fluoro-4-(4-methylpiperazin-1-yl)aniline**

This technical guide provides a comprehensive overview of the core chemical properties, synthesis, and applications of **3-Fluoro-4-(4-methylpiperazin-1-yl)aniline**, a key intermediate in modern pharmaceutical development. The information is tailored for researchers, scientists, and professionals in the field of drug discovery and organic synthesis.

Core Chemical Properties

3-Fluoro-4-(4-methylpiperazin-1-yl)aniline is a fluorinated aniline derivative recognized for its role as a versatile building block in the synthesis of complex organic molecules.^[1] Its structural features, particularly the fluorine atom and the methylpiperazine moiety, are crucial for modulating the physicochemical and pharmacological properties of the final active pharmaceutical ingredients (APIs).

Physicochemical Data

The fundamental physicochemical properties of **3-Fluoro-4-(4-methylpiperazin-1-yl)aniline** are summarized below. This data is essential for its handling, characterization, and use in synthetic chemistry.

Property	Value	Reference
CAS Number	221198-99-8	[2] [3]
Molecular Formula	C ₁₁ H ₁₆ FN ₃	[2] [3] [4]
Molecular Weight	209.27 g/mol	[2] [5]
Appearance	Off-white to brown crystalline powder (typical for similar anilines)	[6]
Purity	Typically >98%	[2]

Predicted Properties

The following table includes properties predicted through computational models, which can be valuable for anticipating the compound's behavior in various systems.

Property	Value	Source
XlogP	1.3	PubChem [4]
Monoisotopic Mass	209.13283 Da	PubChem [4]

Spectral Analysis Data

Spectroscopic data is fundamental for the structural confirmation and purity assessment of **3-Fluoro-4-(4-methylpiperazin-1-yl)aniline**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for elucidating the molecular structure of the compound.

- ¹H NMR: Proton NMR data provides information about the hydrogen atoms in the molecule, confirming the presence of the aromatic, piperazine, and methyl protons.[\[7\]](#)
- ¹³C NMR: Carbon NMR is used to identify all unique carbon environments within the molecule.[\[7\]](#)

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

Technique	Observation
High-Resolution MS	Provides the exact mass, confirming the molecular formula $C_{11}H_{16}FN_3$. ^[8]
Predicted $[M+H]^+$	m/z 210.14011

Infrared (IR) Spectroscopy

IR spectroscopy helps in identifying the functional groups present in the molecule. Key expected absorptions include N-H stretching for the aniline amine, C-H stretching for aromatic and aliphatic groups, C=C stretching for the aromatic ring, and C-F stretching.^[7]

Experimental Protocols

While specific, detailed experimental protocols for the synthesis of **3-Fluoro-4-(4-methylpiperazin-1-yl)aniline** can be proprietary, a general synthetic route can be inferred from the synthesis of structurally similar compounds, such as 3-fluoro-4-morpholinoaniline.^[9] The typical synthesis involves two main steps: a nucleophilic aromatic substitution followed by a reduction.

General Synthesis Workflow

The logical flow for the synthesis and purification of **3-Fluoro-4-(4-methylpiperazin-1-yl)aniline** is depicted below.

Caption: General Synthesis Workflow Diagram.

Detailed Methodologies

Step 1: Synthesis of 4-(2-Fluoro-4-nitrophenyl)-1-methylpiperazine (SNAr Reaction)

- Charge a reaction vessel with a suitable solvent (e.g., N,N-dimethylformamide or acetonitrile).
- Add 1,2-difluoro-4-nitrobenzene to the solvent.
- Slowly add 1-methylpiperazine to the mixture.
- Heat the reaction mixture (e.g., to 90°C) and stir for a designated period until the reaction is complete, monitored by Thin Layer Chromatography (TLC).[\[10\]](#)
- After cooling, the intermediate product is typically isolated by precipitation upon adding water, followed by filtration.[\[10\]](#)

Step 2: Synthesis of **3-Fluoro-4-(4-methylpiperazin-1-yl)aniline** (Reduction)

- Dissolve the intermediate, 4-(2-fluoro-4-nitrophenyl)-1-methylpiperazine, in a solvent such as methanol or ethanol.
- Add a catalyst, commonly Palladium on carbon (Pd/C).[\[10\]](#)
- Introduce a reducing agent. This can be achieved by bubbling hydrogen gas (H₂) through the mixture or by using a transfer hydrogenation source like hydrazine hydrate or ammonium chloride with iron powder.[\[9\]](#)[\[10\]](#)[\[11\]](#)
- Allow the reaction to proceed at room temperature or with gentle heating until the reduction of the nitro group is complete (monitored by TLC).
- Upon completion, the catalyst is removed by filtration (e.g., through celite).
- The solvent is removed under reduced pressure to yield the crude product.

Step 3: Purification

- The crude product is purified, typically by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography to yield the final high-purity product.

Applications in Drug Development

3-Fluoro-4-(4-methylpiperazin-1-yl)aniline serves as a crucial intermediate in the synthesis of various pharmaceutical agents. The presence of the fluoro-aniline moiety is a common feature in many modern drugs, as fluorine can enhance metabolic stability, binding affinity, and bioavailability.[12][13]

This compound is explicitly cited as an important building block for synthesizing substituted aniline products, including pyrrolopyrimidine kinase inhibitors.[1] Kinase inhibitors are a major class of targeted cancer therapies, and modifications to the aniline structure can significantly impact the inhibitor's selectivity and potency.

Safety and Handling

Proper safety precautions are essential when handling **3-Fluoro-4-(4-methylpiperazin-1-yl)aniline**.

- Hazard Classification: It is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3]
- Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[3]
- Handling: Use only in a well-ventilated area. Avoid breathing dust, mist, or spray.[3] Wash hands thoroughly after handling.
- Storage: Store in a cool, dry, and well-ventilated place in a tightly closed container.

This guide provides a foundational understanding of **3-Fluoro-4-(4-methylpiperazin-1-yl)aniline** for its application in research and development. For further detailed information, consulting the cited literature and safety data sheets is recommended.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Applications of 3-Fluoro-4-(4-methylpiperazin-1-yl)aniline_Chemicalbook [chemicalbook.com]
- 2. chemuniverse.com [chemuniverse.com]
- 3. synquestlabs.com [synquestlabs.com]
- 4. PubChemLite - 3-fluoro-4-(4-methylpiperazin-1-yl)aniline (C11H16FN3) [pubchemlite.lcsb.uni.lu]
- 5. 3-Fluoro-4-(4-methylpiperazin-1-yl)aniline - [sigmaaldrich.com]
- 6. innospk.com [innospk.com]
- 7. 3-Fluoro-4-(4-methylpiperazin-1-yl)aniline(221198-99-8) 1H NMR spectrum [chemicalbook.com]
- 8. 3-Fluoro-4-(4-phenylpiperazin-1-yl)aniline | 478079-57-1 | Benchchem [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. nbinno.com [nbinno.com]
- 13. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [3-Fluoro-4-(4-methylpiperazin-1-yl)aniline chemical properties]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1304260#3-fluoro-4-4-methylpiperazin-1-yl-aniline-chemical-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com